Ido-IN-11 is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the metabolism of the amino acid L-tryptophan through the kynurenine pathway. This pathway is significant in various physiological and pathological processes, including immune response modulation and cancer progression. Ido-IN-11 has garnered attention due to its potential therapeutic applications, particularly in oncology, where IDO1's activity is often associated with tumor immune evasion.
Ido-IN-11 is classified as an indoleamine 2,3-dioxygenase inhibitor. It has been extracted from a series of compounds developed for their IDO1 inhibitory properties. The chemical structure and specific characteristics of Ido-IN-11 are detailed in patents and research articles focusing on IDO1 inhibitors, highlighting its classification within synthetic organic compounds designed to modulate the kynurenine pathway .
The synthesis of Ido-IN-11 involves several steps that typically include the use of click chemistry techniques to enhance yield and specificity. The synthetic route often starts with readily available precursors that undergo various transformations such as cyclization and reduction. For instance, one common method utilizes azides and alkynes in a copper-catalyzed reaction to form the desired compound efficiently .
The synthesis can be summarized as follows:
This method allows for a systematic exploration of structural variations that may enhance IDO1 binding affinity.
Ido-IN-11's molecular structure features a complex arrangement that includes a triazole ring, which is crucial for its interaction with the IDO1 active site. The compound exhibits specific functional groups that facilitate binding to the heme iron within IDO1, contributing to its inhibitory potency.
Key structural data include:
Ido-IN-11 participates in competitive inhibition mechanisms where it binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of L-tryptophan to N-formyl-kynurenine. This inhibition disrupts the kynurenine pathway, which is often exploited by tumors to evade immune detection.
The reaction can be summarized as follows:
The mechanism by which Ido-IN-11 exerts its inhibitory effects involves several key steps:
Research indicates that compounds like Ido-IN-11 could significantly alter immune responses in cancer therapy by modulating tryptophan metabolism.
Ido-IN-11 possesses several notable physical and chemical properties:
These properties are critical for formulating the compound for biological assays and therapeutic applications .
Ido-IN-11 has significant potential applications in various scientific fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3